(5-(Pyrazin-2-yl)pyridin-3-yl)methanamine
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Overview
Description
(5-(Pyrazin-2-yl)pyridin-3-yl)methanamine: is a heterocyclic compound with a molecular formula of C10H10N4. It features a pyrazine ring fused to a pyridine ring, with a methanamine group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine typically involves the reaction of pyrazine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired heterocyclic structure. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
- (5-(Pyrazin-2-yl)pyridin-3-yl)methanol
- (5-thiophen-2-ylpyridin-3-yl)methanamine
Comparison: Compared to similar compounds, (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine is unique due to its specific combination of pyrazine and pyridine rings, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1346687-28-2 |
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Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-pyrazin-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-3-9(6-13-5-8)10-7-12-1-2-14-10/h1-3,5-7H,4,11H2 |
InChI Key |
JNOSJTXASARJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
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